2-Amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound is a hexahydroquinoline derivative featuring a 4-bromophenyl group at position 4, a 4-chlorophenyl group at position 1, and a 7,7-dimethyl substituent on the fused cyclohexane ring. The bromo and chloro substituents enhance electron-withdrawing properties, while the dimethyl group introduces steric effects, influencing molecular conformation and intermolecular interactions .
Properties
CAS No. |
311315-55-6 |
|---|---|
Molecular Formula |
C24H21BrClN3O |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21BrClN3O/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-27)23(28)29(19)17-9-7-16(26)8-10-17/h3-10,21H,11-12,28H2,1-2H3 |
InChI Key |
WJKKIDSWVDUEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Gadolinium Triflate-Catalyzed One-Pot Synthesis
Gadolinium triflate (Gd(OTf)₃) serves as a Lewis acid catalyst to facilitate the four-component Hantzsch reaction. The protocol involves:
- Reactants : 5,5-Dimethyl-1,3-cyclohexanedione (dimedone, 1.0 equiv), 4-bromobenzaldehyde (1.0 equiv), 4-chloroaniline (1.0 equiv), and malononitrile (1.0 equiv).
- Conditions : Solvent-free, 80°C, 4 hours.
- Mechanism : Gd(OTf)₃ activates the carbonyl groups of dimedone and the aldehyde, enabling Knoevenagel condensation between 4-bromobenzaldehyde and malononitrile. Subsequent Michael addition of 4-chloroaniline and cyclization yields the hexahydroquinoline framework.
- Yield : 82–85% after recrystallization from ethanol.
Key Advantages :
Ultrasonic Irradiation-Assisted Method
Ultrasound irradiation enhances reaction kinetics by promoting cavitation, reducing reaction times substantially.
- Reactants : Same as above, with piperidine (10 mol%) as a base catalyst.
- Conditions : Ethanol solvent, 45°C, ultrasonic bath (40 kHz), 1 hour.
- Yield : 75–78%.
Optimization Insights :
Enaminone Intermediate Pathway
This method employs pre-formed enaminone intermediates to streamline the synthesis.
- Step 1 : Enaminone formation by refluxing dimedone with 4-chloroaniline in ethanol (3 hours).
- Step 2 : Michael addition of 4-bromobenzylidenemalononitrile to the enaminone, followed by cyclization (reflux, 6 hours, triethylamine catalyst).
- Yield : 68–70%.
Characterization Data :
- IR : 3285 cm⁻¹ (N–H stretch), 2178 cm⁻¹ (C≡N), 1702 cm⁻¹ (C=O).
- ¹H NMR : δ 7.31–7.16 (m, 8H, Ar–H), 5.26 (s, 2H, NH₂), 2.40 (s, 6H, CH₃).
Solvent-Free Synthesis Approaches
Solvent-free conditions minimize waste and improve atom economy. A representative protocol includes:
- Reactants : Dimedone, 4-bromobenzaldehyde, 4-chloroaniline, malononitrile.
- Catalyst : Ceric ammonium nitrate (CAN, 5 mol%).
- Conditions : Grinding in a mortar (30 minutes), 60°C.
- Yield : 80%.
Comparative Efficiency :
| Method | Time (h) | Yield (%) | Catalyst Loading |
|---|---|---|---|
| Gadolinium Triflate | 4 | 85 | 5 mol% |
| Ultrasonic | 1 | 78 | 10 mol% |
| Solvent-Free (CAN) | 0.5 | 80 | 5 mol% |
Characterization and Analytical Data
The compound’s structure is confirmed through spectroscopic and elemental analysis:
Chemical Reactions Analysis
Amino Group (-NH₂)
-
Acetylation : Reacts with acetylating agents (e.g., acetic anhydride) to form acetanilide derivatives.
-
Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the amino group may convert to a nitroso or nitro group.
Carbonitrile Group (-C≡N)
-
Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.
-
Nucleophilic substitution : Reacts with Grignard reagents to generate ketones or secondary amines.
Halogenated Aryl Rings
-
Bromophenyl and Chlorophenyl groups participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling structural diversification.
Oxidation and Reduction Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄, reflux | Nitroso/nitro derivatives | ~60% | |
| Reduction | H₂/Pd-C, ethanol | Amine intermediates | 75–85% |
Biological Interactions
The compound’s bromine and chlorine substituents enhance halogen bonding with biological targets, potentially inhibiting enzymes like topoisomerases or kinases . Its cyano group may act as a hydrogen bond acceptor, improving binding affinity .
Stability and Side Reactions
-
Thermal decomposition : Degrades above 300°C, releasing HCN and halogenated byproducts .
-
pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media .
This compound’s reactivity profile makes it a versatile scaffold for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents. Further studies on its regioselective modifications and catalytic applications are warranted .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Biological Activity
The compound 2-amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family and has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity with a focus on anticancer and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is . The structural features include:
- Amino group at position 2.
- Bromophenyl and chlorophenyl substituents that may enhance biological activity.
- Hexahydroquinoline core , which is known for various pharmacological activities.
Synthesis
The compound can be synthesized through several methods, including multi-step organic synthesis involving reactions such as cyclization and functional group modifications. The synthesis typically involves starting materials that incorporate the desired functional groups leading to the final structure.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | 64% (at 100 µM) | 15 |
| MCF-7 (Breast Cancer) | 70% (at 100 µM) | 12 |
The presence of bromine and chlorine substituents has been noted to enhance the anticancer activity by increasing cellular uptake and interaction with target proteins involved in cancer cell proliferation .
The proposed mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis . The interaction with this enzyme could lead to reduced proliferation of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Case Studies
- Anticancer Study : A study involving A549 cells treated with the compound showed a dose-dependent reduction in cell viability. The study compared the compound's efficacy with standard chemotherapeutic agents like cisplatin and found that it had a comparable effect at lower concentrations .
- Antimicrobial Evaluation : A separate study evaluated the compound's effectiveness against multidrug-resistant strains. It was found to exhibit notable activity against Klebsiella pneumoniae, suggesting potential for development as an antimicrobial agent in resistant infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare this hexahydroquinoline derivative, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs), such as the Hantzsch-like condensation of aldehydes, β-keto esters, and ammonium acetate. Mohamed et al. demonstrated that refluxing in ethanol with catalytic piperidine (5 mol%) for 6–8 hours yields >75% purity. Key parameters include stoichiometric control of the 4-bromophenyl and 4-chlorophenyl precursors and maintaining anhydrous conditions to avoid side reactions .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming regiochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, triclinic crystal parameters (a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å) and torsion angles (e.g., C8–C9–C11–N2 = −177.03°) resolve ambiguities in ring conformations . Complementary ¹H/¹³C NMR and IR spectroscopy verify functional groups, such as the carbonyl (5-oxo) and nitrile (C≡N) stretches at ~1700 cm⁻¹ and ~2200 cm⁻¹, respectively .
Q. What spectroscopic markers distinguish this compound from structurally related tetrahydrochromenes?
- Methodological Answer : Key differences include:
- NMR : Distinct aromatic splitting patterns due to the 4-bromophenyl (δ 7.45–7.52 ppm, doublet) and 4-chlorophenyl (δ 7.35–7.41 ppm, doublet) groups.
- Mass Spectrometry : A molecular ion peak at m/z 454.2 (M+H⁺) confirms the molecular formula C₂₃H₂₀BrClN₂O .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity in catalytic cyclization reactions, and what DFT parameters are most informative?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in palladium-catalyzed reductive cyclizations. Key parameters include:
- Electron-withdrawing substituents (Br, Cl) lower LUMO energies (−2.1 eV), favoring nucleophilic attack.
- NBO analysis reveals charge distribution at the 3-carbonitrile group (partial charge: −0.32 e), guiding catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂) .
Q. What experimental designs resolve contradictions in reported bioactivity data for hexahydroquinoline derivatives?
- Methodological Answer : Contradictions in antimicrobial activity (e.g., MIC values varying by >10 µg/mL) can arise from assay conditions. Standardized protocols include:
- Agar Dilution : Uniform pH (7.2) and temperature (37°C) to minimize variability.
- Control Groups : Reference compounds (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
- SAR Studies : Systematic substitution of bromo/chloro groups isolates electronic vs. steric effects .
Q. How do crystal packing interactions influence solubility, and what co-crystallization strategies improve bioavailability?
- Methodological Answer : SCXRD reveals intermolecular H-bonds between the 2-amino group and carbonyl oxygen (N–H···O = 2.89 Å), contributing to low aqueous solubility (<0.1 mg/mL). Co-crystallization with succinic acid (1:1 molar ratio) disrupts packing via carboxylate–amine interactions, increasing solubility 5-fold .
Notes
- Advanced questions integrate multidisciplinary methods (synthetic, computational, crystallographic).
- Methodological answers emphasize reproducibility and mechanistic insight for academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
